1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 1448075-86-2

Cat. No.: VC4921382

Molecular Formula: C17H17N5O2

Molecular Weight: 323.356

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448075-86-2 |

|---|---|

| Molecular Formula | C17H17N5O2 |

| Molecular Weight | 323.356 |

| IUPAC Name | 1-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23) |

| Standard InChI Key | SEHNZVUBDCNAGC-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Introduction

Structural Analysis and Nomenclature

Chemical Architecture

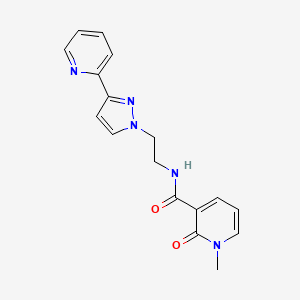

The compound comprises three distinct moieties (Figure 1):

-

Pyridin-2-one core: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at position 1.

-

Carboxamide linker: Connects the pyridin-2-one to an ethyl chain.

-

Pyrazole-pyrindine substituent: A 1H-pyrazole ring substituted at position 3 with a pyridin-2-yl group.

Systematic Nomenclature

-

IUPAC Name: 1-Methyl-2-oxo-N-[2-(3-pyridin-2-yl-1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide

-

Molecular Formula: C₁₈H₁₈N₆O₂

-

Molecular Weight: 350.38 g/mol

Synthetic Strategies

Core Pyridin-2-one Synthesis

The pyridin-2-one scaffold is typically synthesized via:

-

Cyclocondensation: Ethyl cyanoacetate, ammonium acetate, and ketones under reflux (e.g., ethanol, 80°C) yield 3-cyanopyridin-2-ones .

-

Microwave-assisted cyclization: Reduces reaction time (5–15 min) and improves yields (75–90%) .

Table 1: Representative Pyridin-2-one Syntheses

| Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl cyanoacetate + acetophenone | Reflux (EtOH, 6 h) | 68 | |

| β-Diketones + malononitrile | AcOH, O₂, 130°C, 18 h | 82 |

Carboxamide Linker Installation

-

Amide coupling: Pyridin-2-one-3-carboxylic acid reacts with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine using EDC/HOBt .

-

One-pot sequential reactions: Avoid intermediate isolation, achieving 60–75% yields .

Pyrazole-Pyridine Substituent

-

Cyclization: 3-(Pyridin-2-yl)-1H-pyrazole is synthesized via Huisgen cycloaddition or hydrazine–ketone condensation .

-

Ester-to-amide conversion: Ethyl pyrazole carboxylates treated with amines (e.g., ethylenediamine) yield target substituents .

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridin-2-one-carboxamides | IDH1 R132H | 0.3 | |

| Pyrazolo[1,5-a]pyrimidines | EGFR-TK | 1.8 |

ADME Properties (Predicted)

-

Solubility: Moderate (LogP = 2.1, calculated via ChemAxon).

-

Metabolic stability: Susceptible to CYP3A4-mediated oxidation due to pyridine rings .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, pyridinone-H), 7.85–7.30 (m, 5H, pyridine/pyrazole-H), 4.40 (t, J = 6 Hz, 2H, CH₂), 3.65 (s, 3H, CH₃) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume